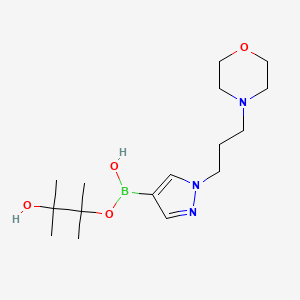

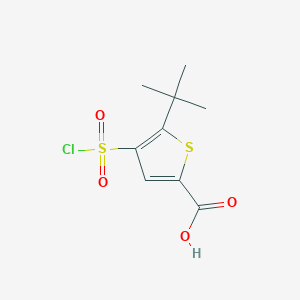

1-(3-morpholinopropyl)-1H-pyrazole-4-boronic acid pinacol ester

説明

Chemical Reactions Analysis

Boronic esters, including “1-(3-morpholinopropyl)-1H-pyrazole-4-boronic acid pinacol ester”, are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Additionally, a catalytic protodeboronation of alkyl boronic esters utilizing a radical approach has been reported .科学的研究の応用

Improved Synthesis and Application in Suzuki Couplings : An improved synthesis method for a similar compound, 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, involves the isolation of the corresponding lithium hydroxy ate complex. This compound has shown utility in Suzuki coupling reactions without the need for added base, indicating potential applications in organic synthesis and drug development (Mullens, 2009).

Synthesis of Pinacol Esters : Research has focused on synthesizing pinacol esters of pyrazole boronic acids, a process that involves methylation, conversion into boronic acids, and condensation with pinacol. These compounds are important intermediates for creating biologically active compounds (Yu-jua, 2013).

Use in Radiochemical Synthesis : Arylboronic acid pinacol ester derivatives, including those similar to the compound , have been utilized in the development of small molecules for positron emission tomography (PET) labeling. This suggests potential applications in molecular imaging and drug discovery (Clemente et al., 2017).

Catalysis and Polymerization : Some research indicates the utility of boronic acid esters in catalysis and polymerization processes. For example, a study discussed the Suzuki-Miyaura coupling polymerization of dibromoarene and arylenediboronic acid (ester) with a palladium catalyst, producing high-molecular-weight π-conjugated polymers (Nojima et al., 2016).

Application in Novel Organic Syntheses : Boronic acid esters are often used in organic syntheses due to their reactive nature. For instance, the synthesis of novel quinazolinylphenyl-1,3,4-thiadiazole conjugates via Suzuki cross-coupling reactions employed boronic acid pinacol ester (Wołek et al., 2022).

作用機序

Target of Action

Boronic acids and their esters are generally considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

It’s known that boronic acids and their esters interact with their targets through boron atoms, which can form reversible covalent bonds with biological molecules, contributing to their therapeutic effects .

Biochemical Pathways

Boronic acids and their esters are known to participate in various biochemical reactions, including metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Pharmacokinetics

It’s important to note that these compounds are only marginally stable in water . The hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH , which could impact their bioavailability.

Result of Action

The hydrolysis of phenylboronic pinacol esters, a process that could be influenced by this compound, is known to be dependent on the substituents in the aromatic ring .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. The rate of hydrolysis of phenylboronic pinacol esters, which could be related to the action of this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability could be significantly influenced by the pH of its environment.

将来の方向性

The future directions of research on “1-(3-morpholinopropyl)-1H-pyrazole-4-boronic acid pinacol ester” could involve further exploration of its potential applications in organic synthesis, particularly in carbon–carbon bond forming reactions . Additionally, the development of more efficient and versatile synthetic methods for this and other boronic esters could be a valuable area of future research .

特性

IUPAC Name |

(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[1-(3-morpholin-4-ylpropyl)pyrazol-4-yl]borinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30BN3O4/c1-15(2,21)16(3,4)24-17(22)14-12-18-20(13-14)7-5-6-19-8-10-23-11-9-19/h12-13,21-22H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEKIVNCYAXJRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)CCCN2CCOCC2)(O)OC(C)(C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30BN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide](/img/structure/B1445890.png)

![[cis-3-Fluoropiperidin-4-yl]methanol hydrochloride](/img/structure/B1445895.png)